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NHC-triphosphate

SARS-CoV-2 RdRp nucleotide incorporation kinetics substrate selectivity

NHC-triphosphate (NHC-TP; CAS 34973-27-8) is the intracellular active triphosphate form of the antiviral prodrug molnupiravir (β-d-N4-hydroxycytidine). This ribonucleoside triphosphate analog serves as a weak alternative substrate for viral RNA-dependent RNA polymerases (RdRps), competing predominantly with cytidine triphosphate (CTP) for incorporation into nascent viral RNA.

Molecular Formula C9H16N3O15P3
Molecular Weight 499.16 g/mol
CAS No. 34973-27-8
Cat. No. B3051599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHC-triphosphate
CAS34973-27-8
Molecular FormulaC9H16N3O15P3
Molecular Weight499.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1
InChIKeyBNIQIYMICUFERK-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NHC-Triphosphate (CAS 34973-27-8): Active Triphosphate Metabolite of Molnupiravir for Viral RNA Mutagenesis Research


NHC-triphosphate (NHC-TP; CAS 34973-27-8) is the intracellular active triphosphate form of the antiviral prodrug molnupiravir (β-d-N4-hydroxycytidine). This ribonucleoside triphosphate analog serves as a weak alternative substrate for viral RNA-dependent RNA polymerases (RdRps), competing predominantly with cytidine triphosphate (CTP) for incorporation into nascent viral RNA [1]. Unlike conventional chain-terminating nucleotide analogs, NHC-TP acts as a mutagenic base that pairs ambiguously with either guanine or adenine, thereby driving lethal mutagenesis in RNA viruses including SARS-CoV-2, hepatitis C virus (HCV), and influenza [2].

NHC-Triphosphate Cannot Be Replaced by Natural NTPs or Other Antiviral Triphosphate Analogs in Viral Mutagenesis Experiments


Generic substitution of NHC-triphosphate with natural cytidine triphosphate (CTP), uridine triphosphate (UTP), or even other antiviral nucleotide analogs such as remdesivir triphosphate (GS-443902) fails because NHC-TP possesses a unique N4-hydroxyl modification that confers ambiguous base-pairing capability absent in native pyrimidine triphosphates [1]. Natural CTP is incorporated 30-fold more efficiently by SARS-CoV-2 RdRp but cannot induce the G-to-A and C-to-U transition mutations that define NHC-TP's antiviral mechanism [2]. Furthermore, NHC-TP exhibits a significantly shorter intracellular half-life (3.0 h) compared to both CTP (10.4 h) and UTP (13.2 h) in hepatocyte models, imposing distinct experimental time constraints that cannot be replicated using natural nucleotides [3]. Unlike GS-443902, which acts as a delayed obligate chain terminator, NHC-TP permits polymerase read-through while introducing heritable mutations, making the two compounds mechanistically non-interchangeable in viral resistance and fidelity studies [1][2].

Quantitative Differentiation of NHC-Triphosphate Against Natural NTPs, Remdesivir Triphosphate, and Polymerase Substrate Benchmarks


NHC-TP Is 30-Fold Less Efficiently Incorporated Than CTP by SARS-CoV-2 RdRp, with Full Selectivity Ranking Across All Four Natural NTPs

Primer-extension kinetic assays using purified SARS-CoV-2 nsp12/7/8 RdRp complex revealed that all four natural ribonucleoside triphosphates are incorporated more efficiently than NHC-TP into model RNA substrates. The selectivity ratios (efficiency of natural NTP incorporation divided by efficiency of NHC-TP incorporation) followed the order: GTP (12,841) > ATP (424) > UTP (171) > CTP (30), demonstrating that NHC-TP competes predominantly with CTP for the active site [1]. No significant chain termination was observed after NHC-monophosphate incorporation, confirming its non-obligate character [1].

SARS-CoV-2 RdRp nucleotide incorporation kinetics substrate selectivity

T7 RNA Polymerase Incorporates NHC-TP at Least 50-Fold Less Efficiently Than CTP in In Vitro Transcription

Comparative in vitro transcription (IVT) reactions using T7 RNA polymerase demonstrated that reactions containing undiluted CTP generated more full-length RNA product than reactions containing NHC-TP even when CTP was diluted 50-fold [1]. This indicates that T7 RNA polymerase incorporates NHC-TP at least 50-fold less efficiently than CTP. The finding was corroborated in human RNA polymerase II assays using HeLa cell nuclear extracts, where substitution of CTP with NHC-TP led to substantially reduced transcription levels [1].

T7 RNA polymerase in vitro transcription DNA-dependent RNA polymerase

Intracellular Half-Life of NHC-TP Is 3.5-Fold Shorter Than CTP and 4.4-Fold Shorter Than UTP in Huh-7 Hepatocyte Models

Following incubation of Huh-7 cells with 10 μM radiolabeled NHC, the intracellular half-life of NHC-triphosphate was determined to be 3.0 ± 1.3 h, which is markedly shorter than the half-lives of CTP (10.4 ± 3.3 h) and UTP (13.2 ± 3.5 h) derived from the same NHC incubation [1]. This rapid catabolism reflects both deamination of NHC to uridine and the metabolic lability of the N4-hydroxy modification, with UTP identified as the predominant early metabolite [1].

intracellular pharmacokinetics nucleotide metabolism Huh-7 hepatocytes

NHC-TP Mechanism Is Mutagenic Ambiguous Base Pairing, Distinct from Obligate Chain Termination by Remdesivir Triphosphate (GS-443902)

Cryo-EM structural analysis and biochemical assays demonstrate that NHC-TP acts as a non-obligate chain terminator: the SARS-CoV-2 RdRp continues RNA synthesis beyond the incorporated NHC-monophosphate [1][2]. Once embedded in the template strand, NHC directs incorporation of either G or A with approximately equal efficiency, generating G-to-A and C-to-U transition mutations [2]. In contrast, remdesivir triphosphate (GS-443902) arrests RNA synthesis 3–5 nucleotides after incorporation via a steric clash with the translocating polymerase, causing obligate delayed termination without introducing mutations at the incorporation site [1].

lethal mutagenesis chain termination mechanism of action viral polymerase

NHC-TP Exhibits 4.6-Fold Lower EC50 Than GS-443902 Against SARS-CoV-2 RdRp Complex in Biochemical Potency Assays

In biochemical inhibition assays using the SARS-CoV-2 RdRp nsp12/7/8 complex expressed in HEK293T cells, NHC-TP demonstrated an EC50 of 0.23 ± 0.03 μM, compared to 1.05 ± 0.05 μM for GS-443902 (the active triphosphate of remdesivir) [1]. In the presence of the proofreading exonuclease complex (nsp14/10), EC50 values shifted to 0.42 ± 0.05 μM for NHC-TP and 2.01 ± 0.09 μM for GS-443902, yielding comparable exonuclease resistance ratios of 1.83 and 1.91, respectively [1].

EC50 SARS-CoV-2 nsp12 RdRp inhibition remdesivir comparison

NHC-TP Generates a Quantifiable C-to-U and G-to-A Transition Mutation Signature with ~50% Probability Per Incorporation Site

Next-generation sequencing (NGS) of RNA products reverse-transcribed from NHC-TP-containing templates confirmed a characteristic mutagenic signature dominated by C-to-T (C-to-U in RNA) and G-to-A transition mutations [1]. Biochemical dissection revealed that when NHC-monophosphate is positioned in the template strand, it supports NHC:G and NHC:A base pair formation with similar efficiencies, resulting in an approximately 50% probability of mutagenic misincorporation at each NHC-MP site during subsequent replication cycles [2]. This mutation frequency is directly linked to antiviral potency, distinguishing NHC-TP from non-mutagenic nucleotide analogs [1].

transition mutations mutagenic signature error catastrophe NGS

Research and Industrial Application Scenarios Where NHC-Triphosphate Provides Measurable Scientific Advantage


Mechanistic Studies of SARS-CoV-2 and Coronavirus Lethal Mutagenesis by RNA-Dependent RNA Polymerase

Investigators studying the molecular basis of molnupiravir-induced viral error catastrophe use NHC-TP directly in purified RdRp reconstitution assays. Because NHC-TP is 30-fold less efficiently incorporated than CTP [1], researchers can titrate the NHC-TP:CTP ratio to control the frequency of mutagenic incorporation events, enabling quantitative dose–mutation response analyses. The compound's unambiguous G-to-A and C-to-U mutation signature [1] serves as a built-in biochemical readout distinguishable from spontaneous polymerase errors.

In Vitro Transcription-Based Production of Site-Specifically Mutagenized RNA Libraries

Using T7 RNA polymerase IVT systems, NHC-TP can be incorporated into RNA transcripts with at least 50-fold lower efficiency than CTP [2], producing heterogeneous RNA populations bearing C-to-U transitions at NHC-monophosphate sites. This approach generates diverse mutagenized RNA libraries for functional screening, viral quasi-species modeling, or RNA structure–function studies without requiring error-prone PCR or chemical mutagenesis methods.

Comparative Antiviral Nucleotide Analog Profiling and Resistance Barrier Assessment

In head-to-head biochemical panels, NHC-TP (EC50 0.23 μM against nsp12) demonstrates 4.6-fold greater potency than the remdesivir active metabolite GS-443902 (EC50 1.05 μM) [3]. When paired with the proofreading exonuclease nsp14/10, both compounds exhibit similar resistance ratios (~1.8–1.9) [3], making NHC-TP a relevant benchmark for characterizing novel polymerase inhibitors and assessing their susceptibility to coronavirus proofreading mechanisms.

Intracellular Nucleotide Pool Dynamics and Prodrug Activation Pharmacology Studies

Because NHC-TP exhibits a significantly shorter intracellular half-life (3.0 h) compared to endogenous CTP (10.4 h) and UTP (13.2 h) [4], it serves as a tracer for investigating nucleoside prodrug activation kinetics, deamination rates, and nucleotide pool compartmentalization in hepatocyte models. The differential half-life data directly inform pulse-chase experimental designs and physiologically based pharmacokinetic modeling of nucleotide prodrugs.

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